molecular formula C8H17N3O4 B1654804 tert-butyl N-(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate CAS No. 2766-42-9

tert-butyl N-(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate

Cat. No.: B1654804
CAS No.: 2766-42-9
M. Wt: 219.24 g/mol
InChI Key: PWWLFQFIVAGVEV-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate is a chemical compound with the molecular formula C8H17N3O4. It is known for its unique reactivity patterns and applications in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized hydrazine derivatives, while substitution reactions can produce a variety of substituted carbamates .

Scientific Research Applications

tert-Butyl N-(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl N-(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate include:

Uniqueness

Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

tert-butyl N-(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O4/c1-8(2,3)15-7(14)10-5(4-12)6(13)11-9/h5,12H,4,9H2,1-3H3,(H,10,14)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWLFQFIVAGVEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2766-42-9
Record name NSC525664
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525664
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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